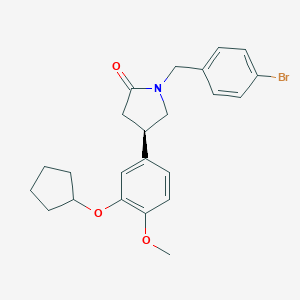
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, also known as BRL-15572, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain neurotransmitter receptors, particularly those involved in pain perception and addiction.
Mecanismo De Acción
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one acts as a selective agonist for the delta-opioid receptor and a selective antagonist for the nociceptin/orphanin FQ peptide receptor. By modulating the activity of these receptors, 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can affect pain perception and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can reduce pain perception in animal models, without the negative side effects associated with traditional opioid analgesics. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one is its selectivity for certain neurotransmitter receptors, which allows for more targeted effects on pain perception and addiction. However, one limitation is that its effects on these receptors may vary depending on the specific experimental conditions and animal models used.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one. One area of focus could be on developing more potent and selective analogs of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one for use in preclinical and clinical studies. Another area of focus could be on investigating the long-term effects of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one on pain perception and addiction, as well as its potential for abuse and dependence. Additionally, research could be conducted to explore the potential of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one as a treatment for other conditions, such as anxiety and depression.
Métodos De Síntesis
The synthesis of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one involves the reaction of 4-bromobenzyl chloride with 3-(cyclopentyloxy)-4-methoxybenzaldehyde in the presence of sodium hydride, followed by cyclization with pyrrolidine-2-one. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to selectively modulate the activity of certain neurotransmitter receptors, such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor, which are involved in pain perception and addiction.
Propiedades
Número CAS |
146426-61-1 |
|---|---|
Nombre del producto |
1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one |
Fórmula molecular |
C19H15N3O3S2 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(4R)-1-[(4-bromophenyl)methyl]-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H26BrNO3/c1-27-21-11-8-17(12-22(21)28-20-4-2-3-5-20)18-13-23(26)25(15-18)14-16-6-9-19(24)10-7-16/h6-12,18,20H,2-5,13-15H2,1H3/t18-/m0/s1 |
Clave InChI |
UBNAXKVAGIAFDG-SFHVURJKSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4 |
Sinónimos |
1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one 1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, (S)-isomer BCPMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
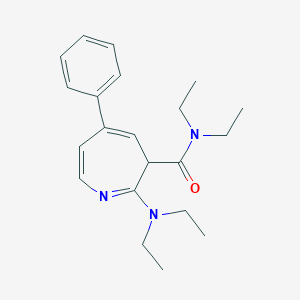
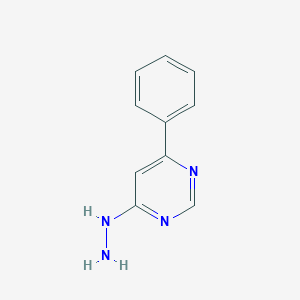
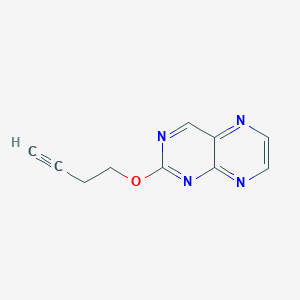

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

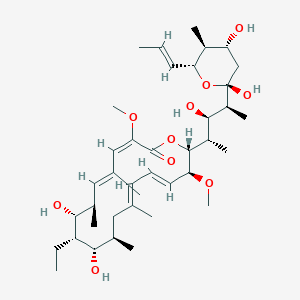
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

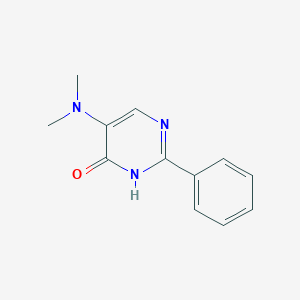
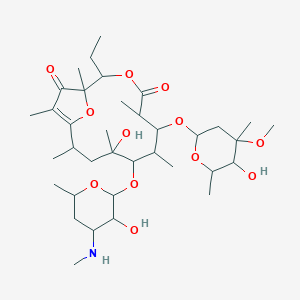
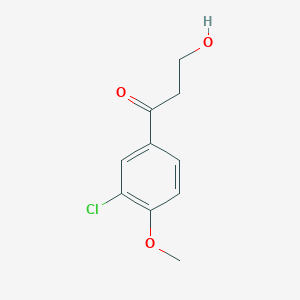
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)